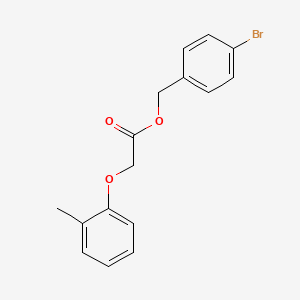

4-bromobenzyl (2-methylphenoxy)acetate

Description

Properties

IUPAC Name |

(4-bromophenyl)methyl 2-(2-methylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3/c1-12-4-2-3-5-15(12)19-11-16(18)20-10-13-6-8-14(17)9-7-13/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHIEUNDHVGNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)OCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural or functional similarities with 4-bromobenzyl (2-methylphenoxy)acetate:

Ethyl (E)-(3-(4-((4-Bromobenzyl)oxy)phenyl)acryloyl)glycinate

- Structure : Contains a 4-bromobenzyloxy group linked to a cinnamic acid-glycine hybrid.

- Key Differences: Incorporates an acryloyl-glycine ester instead of a phenoxyacetate group.

- Synthesis: Derived from 4-(4-bromobenzyloxy)-benzaldehyde via Knoevenagel condensation and Steglich esterification .

Kresoxim-methyl (Methyl (E)-2-methoxyimino-2-(2-(o-tolyloxymethyl)phenyl)acetate)

- Structure: Features a methoxyimino group and an o-tolyloxymethyl substituent.

- Key Differences: Methoxyimino group enhances fungicidal activity, absent in the target compound.

- Activity : Broad-spectrum fungicide (trade name: Stroby L) .

- Synthesis: Multi-step procedure involving methoxyimino functionalization .

Methyl 2-(4-Bromophenyl)acetate

- Structure : Simplest analog with a 4-bromophenyl group and methyl ester.

- Key Differences: Lacks the phenoxy moiety, reducing steric hindrance.

- Application : Widely used as a reference material in pharmaceutical synthesis .

3-((4-Bromobenzyl)thio)phenanthro-triazine (P12)

Comparative Data Table

Impact of Substituents on Bioactivity and Reactivity

- Phenoxy vs.

- Ester Linkages : Methyl/ethyl esters influence metabolic stability; glycine esters (e.g., Ethyl (E)-...glycinate) enhance water solubility and bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromobenzyl (2-methylphenoxy)acetate, and what critical parameters influence yield and purity?

- Methodology :

- Step 1 : Bromobenzyl intermediates (e.g., 4-bromobenzyl chloride ) are coupled with phenoxyacetate precursors via nucleophilic substitution or esterification under anhydrous conditions.

- Step 2 : Optimize reaction parameters, such as using catalysts like DMAP (dimethylaminopyridine) and coupling agents (e.g., DCC, EDC) to enhance ester bond formation .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

- Critical Parameters : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the bromobenzyl reagent (1.2–1.5 eq.) .

Q. How can researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic techniques?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for bromobenzyl and methylphenoxy groups) and ester carbonyl signals (δ 170–175 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H⁺] at m/z ~363) .

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and aryl C-Br vibration (~600 cm⁻¹) .

Q. What are the key safety considerations for handling and storing this compound?

- Guidelines :

- Storage : Protect from moisture and light at 2–8°C; use amber glass vials with PTFE-lined caps .

- Hazards : Avoid contact with strong oxidizers (e.g., peroxides) and acids/bases to prevent decomposition. Use fume hoods and PPE (nitrile gloves, lab coat) during synthesis .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) for derivatives of this compound?

- Methodology :

- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. Address discrepancies by refining solvation models or considering dynamic effects (e.g., rotamers) .

- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX-refined SC-XRD data (e.g., C—H···π interactions in packing diagrams) .

Q. How does the electronic environment of the bromobenzyl group influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insights :

- The electron-withdrawing bromine atom activates the benzyl carbon for nucleophilic attack (e.g., SN2 with thiols or amines). Substituent effects on the phenoxy ring (e.g., methyl groups) modulate steric hindrance and reaction rates .

- Experimental Design : Compare reaction kinetics (via LC-MS monitoring) between 4-bromobenzyl and non-halogenated analogs to quantify electronic effects .

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX refinement determine molecular packing and conformation?

- Protocol :

- Crystal Growth : Use slow evaporation of a saturated acetone solution at 20°C to obtain diffraction-quality crystals .

- Data Collection : Collect datasets (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Refine using SHELXL-2018 with anisotropic displacement parameters for non-H atoms .

- Analysis : Interpret intermolecular interactions (e.g., van der Waals, halogen bonding) using OLEX2 or Mercury .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles of this compound?

- Methodology :

- Reproducibility Checks : Verify purity via DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) to rule out impurities affecting thermal properties .

- Solubility Studies : Use standardized solvents (e.g., DMSO, DMF) under controlled temperatures (25°C ± 0.1°C) with UV-Vis quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.